4-Chloro-1,1,1-trifluorobutan-2-one
Description
Significance of Fluorine and Halogen Substitution in Molecular Design
The introduction of fluorine and other halogens into organic molecules can profoundly influence their physical, chemical, and biological properties. researchgate.netwikipedia.org Fluorine, being the most electronegative element, can alter the electron distribution within a molecule, which in turn can impact properties like acidity (pKa), dipole moment, and chemical reactivity. wikipedia.org This has significant implications in medicinal chemistry, where the substitution of hydrogen with fluorine can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets. researchgate.netwikipedia.org The trifluoromethyl group (-CF3), in particular, is of great interest due to its high electronegativity, lipophilicity, and inertness of the carbon-fluorine bonds. mdpi.com
The presence of other halogens, such as chlorine, in conjunction with a trifluoromethyl group, introduces additional reactivity. The carbon-chlorine bond can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further molecular elaboration. This bifunctionality makes halogenated trifluoromethyl ketones versatile synthons in organic chemistry.
Overview of Trifluoromethyl Ketones as Strategic Synthons in Chemical Science
Trifluoromethyl ketones (TFMKs) are recognized as exceptionally valuable synthetic targets and intermediates for creating fluorinated compounds, particularly for pharmaceutical applications. mdpi.comsigmaaldrich.com Their utility stems from the strong electron-withdrawing nature of the trifluoromethyl group, which activates the adjacent carbonyl group towards nucleophilic attack. This reactivity has been harnessed in a wide array of chemical transformations.
The synthesis of trifluoromethyl ketones can be achieved through various methods, including the trifluoromethylation of carboxylic acids, aldehydes, or the acylation of organometallic reagents. organic-chemistry.org For instance, a metal-free protocol using fluoroarenes can mediate the trifluoromethylation of carboxylic acids. organic-chemistry.org Another approach involves the reaction of enolizable alkyl phenyl ketones with ethyl trifluoroacetate. organic-chemistry.org The development of new synthetic methodologies, such as dual nickel/photoredox catalysis for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides, has further expanded the accessibility of this important class of compounds.
Contextualization of 4-Chloro-1,1,1-trifluorobutan-2-one within the Domain of Halogenated Fluorinated Ketones
This compound, with the chemical formula C4H4ClF3O, is a prime example of a halogenated fluorinated ketone. It features a trifluoromethyl group at the α-position and a chlorine atom at the γ-position relative to the ketone carbonyl group. This specific arrangement of functional groups suggests a unique reactivity profile. The trifluoromethyl group activates the carbonyl for various transformations, while the chlorine atom provides a site for nucleophilic displacement, allowing for the introduction of diverse functionalities.
While specific, detailed research on this compound is not extensively documented in publicly available literature, its structure suggests its potential as a valuable building block. General methods for the synthesis of α-chloro ketones and trifluoromethyl ketones provide a foundation for its potential preparation. For example, the chloroacetylation of arenes using chloroacetyl chloride is a known method for producing chloro-ketone derivatives, although this applies to aromatic systems. The synthesis of α-chloro ketones can also be achieved through the acylation of organometallic reagents with N-methoxy-N-methylchloroacetamide. google.com
The reactivity of this molecule can be inferred from the behavior of related compounds. For instance, α-haloketones are known to be versatile synthons in heterocyclic synthesis. google.com The presence of both an electrophilic carbonyl carbon and a carbon bearing a leaving group (chlorine) allows for a range of reactions with nucleophiles.
Below is a table summarizing the key properties of this compound and related compounds.
| Property | Value |
| Molecular Formula | C4H4ClF3O |
| Molecular Weight | 160.52 g/mol |
| CAS Number | 684-68-4 |
Table 1: Physicochemical Properties of this compound
The strategic placement of the chloro and trifluoromethyl groups in this compound makes it a potentially powerful tool for the synthesis of complex fluorinated molecules with applications in various fields of chemical science. Further research into the specific reactivity and synthetic applications of this compound is warranted to fully unlock its potential.
Structure
3D Structure
Properties
Molecular Formula |
C4H4ClF3O |
|---|---|
Molecular Weight |
160.52 g/mol |
IUPAC Name |
4-chloro-1,1,1-trifluorobutan-2-one |
InChI |
InChI=1S/C4H4ClF3O/c5-2-1-3(9)4(6,7)8/h1-2H2 |
InChI Key |
STJNXTSYSFAUCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Reactivity Profiles and Organic Transformations Involving 4 Chloro 1,1,1 Trifluorobutan 2 One and Its Derivatives
Nucleophilic Addition Reactions to the Carbonyl Moiety
The primary reaction pathway at the carbonyl group involves the addition of nucleophiles to the carbon atom. masterorganicchemistry.com This process leads to a change in the hybridization of the carbonyl carbon from sp² to sp³ and a transformation of its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com
Reactions with Singlet Nucleophilic Carbenes via 1,2-Carbonyl Addition
Singlet carbenes, which have a pair of non-bonding electrons in the same orbital, can act as nucleophiles and participate in reactions with carbonyl compounds. libretexts.orglibretexts.org In the case of 4-Chloro-1,1,1-trifluorobutan-2-one, a singlet nucleophilic carbene would attack the electrophilic carbonyl carbon in a 1,2-addition fashion. This reaction proceeds in a single, concerted step. libretexts.org The reaction of a singlet carbene with an alkene is stereospecific, meaning the stereochemistry of the starting material is preserved in the cyclopropane (B1198618) product. libretexts.orglibretexts.org While direct studies on this specific ketone might be limited, the principles of singlet carbene reactivity suggest a similar stereospecific and concerted addition to the C=O double bond. The high reactivity of carbenes means the rate-limiting step is typically the generation of the carbene itself. libretexts.org
Considerations of Hydrate (B1144303) Formation and Equilibrium
A significant characteristic of α-fluorinated ketones, including this compound, is their tendency to exist in equilibrium with their hydrated forms (gem-diols) in aqueous solutions. researchgate.net The powerful electron-withdrawing effect of the trifluoromethyl group destabilizes the carbonyl group, shifting the equilibrium towards the more stable hydrate. ic.ac.uk This phenomenon is much more pronounced than in non-fluorinated ketones like acetone (B3395972), where the equilibrium lies heavily on the side of the ketone. youtube.com For instance, the equilibrium for the hydration of propanone favors the ketone, while for hexafluoroacetone, it almost completely favors the hydrate. ic.ac.uk The stability of the hydrate is further enhanced by anomeric effects involving the C-CF₃ group. ic.ac.uk The extent of hydration can be quantified using methods like LC-MS/MS, and it is a crucial factor governing the compound's interactions in biological systems. researchgate.netacs.org
| Compound | Equilibrium Position in Water | Influencing Factor |
| Acetone | Favors ketone form | Less reactive carbonyl |
| Formaldehyde | Favors hydrate form | High reactivity, less steric hindrance |
| Hexafluoroacetone | Strongly favors hydrate form | Strong electron-withdrawal by two CF₃ groups |
| This compound | Expected to favor hydrate form | Strong electron-withdrawal by CF₃ group |
Transformations at the Halogenated Carbon Center
The chlorine atom attached to the carbon adjacent to the carbonyl group provides another site for chemical modification.
Nucleophilic Substitution Reactions of the Chlorinated Carbon
The chlorine atom in this compound can function as a leaving group in nucleophilic substitution reactions. In these Sₙ2 reactions, a nucleophile attacks the carbon atom bearing the chlorine, displacing it. science.gov The reactivity in these substitutions can be influenced by the choice of solvent and nucleophile. For example, using sodium iodide in acetone is a common method to displace chlorine or bromine atoms. ma.edu The formation of a precipitate (sodium chloride in this case, which is insoluble in acetone) drives the reaction forward. ma.edu Various nucleophiles, including those based on oxygen, nitrogen, carbon, and sulfur, can be employed to replace the chlorine atom, leading to a diverse range of derivatives. nih.gov
Intramolecular Cyclization and Ring Transformation Reactions
Derivatives of this compound serve as valuable precursors for synthesizing complex heterocyclic molecules, particularly those containing fluorine, which are of high interest in medicinal chemistry.
Formation of Trifluoromethyl Azetidines from N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines
A key application of this compound derivatives is in the synthesis of 2-(trifluoromethyl)azetidines. nih.govnih.gov The synthetic pathway begins with the conversion of the ketone to the corresponding amine, N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, typically through reductive amination. This amine intermediate then undergoes a base-induced intramolecular cyclization. The nitrogen atom acts as an internal nucleophile, attacking the carbon bearing the chlorine atom, which is subsequently eliminated, leading to the formation of the four-membered azetidine (B1206935) ring. nih.gov This method provides a convenient route to a class of constrained azaheterocycles that are valuable scaffolds in drug discovery. nih.govresearchgate.net These resulting 2-(trifluoromethyl)azetidines can undergo further regiospecific ring-opening reactions, highlighting their utility as synthetic intermediates. nih.gov
Regiospecific Ring-Opening of Trifluoromethyl Azetidines by Nucleophiles
Trifluoromethyl-substituted azetidines, which can be synthesized from this compound derivatives, are valuable intermediates for the preparation of diverse α-(trifluoromethyl)amines. The reactivity of these 2-CF₃-azetidines is notably influenced by the trifluoromethyl group, leading to distinct outcomes compared to azetidines with other electron-withdrawing groups at the C2 position.
A key transformation of these azetidines involves their quaternization followed by a regiospecific ring-opening reaction. This process is initiated by the alkylation of the azetidine nitrogen, forming a highly reactive azetidinium salt. The subsequent nucleophilic attack predominantly occurs at the C4 position of the azetidinium intermediate, leading to the formation of functionalized linear amines. This high regioselectivity is a consequence of the electronic effects of the trifluoromethyl group and the strain of the four-membered ring.
A variety of nucleophiles have been successfully employed in this ring-opening reaction, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles. The choice of nucleophile allows for the introduction of diverse functionalities into the resulting amine. For instance, the reaction of 2,3-epoxy alcohols with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can lead to ring-opened products at the C-3 position with high regioselectivity. clockss.org
The table below summarizes the regiospecific ring-opening of 1-alkyl-2-(trifluoromethyl)azetidinium salts with various nucleophiles.
| Nucleophile | Product Type | Reference |
| Oxygen (e.g., alkoxides) | α-(Trifluoromethyl)ether amines | nih.gov |
| Nitrogen (e.g., azide, benzylamine) | α-(Trifluoromethyl)diamines | nih.gov |
| Carbon (e.g., malonates, cyanides) | Functionalized α-(trifluoromethyl)amines | nih.gov |
| Sulfur (e.g., thiols) | α-(Trifluoromethyl)thioether amines | nih.gov |
| Halogen (e.g., halides) | α-(Trifluoromethyl)haloamines | nih.gov |
This methodology provides a reliable route to a wide array of α-(trifluoromethyl)amines, which are valuable building blocks in medicinal chemistry and materials science.
Rearrangement and Ring-Expansion Reactions to Diverse Heterocyclic Systems
Derivatives of this compound are precursors to various trifluoromethylated heterocycles, which can undergo further rearrangement and ring-expansion reactions to yield more complex and diverse heterocyclic systems. These transformations are often driven by the relief of ring strain or the formation of more stable aromatic systems.
While specific examples starting directly from this compound derived azetidines are not extensively detailed in the provided literature, the general principles of such reactions are well-established in the chemistry of trifluoromethylated heterocycles. For instance, ring-expansion reactions of small, strained rings containing a trifluoromethyl group can be a powerful tool for synthesizing larger, more functionalized heterocycles. One reported example describes an unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates that leads to pyrimidine-4,6-dicarboxylates upon heating with triethylamine (B128534) in the presence of air. dntb.gov.ua
The synthesis of various trifluoromethyl-containing heterocycles often involves cyclization reactions of precursors derived from trifluoromethyl building blocks. These heterocycles can then be subjected to rearrangement or ring-expansion conditions. For example, the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been reported, and these compounds can serve as precursors for a variety of other substituted pyrimidines through nucleophilic substitution reactions. researchgate.net
Defluorinative Reactions and Structural Diversification
The trifluoromethyl group in ketones derived from this compound is not merely a spectator group; it can actively participate in reactions that lead to significant structural diversification. Defluorinative reactions, in particular, offer a powerful strategy to transform the robust trifluoromethyl group into other valuable functional groups, thereby expanding the synthetic utility of these compounds.
Several methods have been developed for the defluorination of trifluoromethyl ketones. Electroreductive defluorination is one such method. In the presence of a chlorotrialkylsilane, trifluoromethyl ketones can be electrochemically reduced to afford difluoroenol silyl (B83357) ethers and difluoroketene silyl acetals. acs.orgnih.gov These products are versatile intermediates for further transformations.
Palladium-catalyzed reactions have also emerged as a powerful tool for the defluorination and functionalization of α-trifluoromethyl ketones. An unprecedented palladium-catalyzed activation of a CF₃ group has been reported, which proceeds through a combination of consecutive β-F elimination and C–F bond oxidative addition. rsc.org This methodology allows for the arylation of the trifluoromethyl ketone, effectively replacing fluorine atoms with aryl groups.
Another innovative approach is the defluorinative carboimination of trifluoromethyl ketones. This reaction, initiated by a silver carbene, involves the simultaneous functionalization of both a C–F bond and the carbonyl group, providing a direct route to medicinally relevant α,α-difluoroimines.
The table below provides a summary of different defluorinative reactions of trifluoromethyl ketones.
| Reaction Type | Reagents/Catalyst | Key Products | Reference |
| Electroreductive Defluorination | Carbon anode, Pb cathode, MeCN-TBAB-chlorotrialkylsilane | Difluoroenol silyl ethers, Difluoroketene silyl acetals | acs.orgnih.gov |
| Palladium-Catalyzed Defluorination/Arylation | Pd catalyst | Arylated products | rsc.org |
| Defluorinative Carboimination | Silver carbene | α,α-Difluoroimines | chemrxiv.org |
| Direct Electrochemical Hydrodefluorination | Non-protic conditions | Difluoromethyl ketones | nih.gov |
These defluorinative strategies significantly enhance the synthetic potential of this compound and its derivatives, allowing for the creation of a wide range of partially fluorinated and non-fluorinated molecules with diverse structures and potential applications.
Advanced Synthetic Utility and Applications in Modern Organic Chemistry
Role as a Strategic Building Block for Complex Molecular Architectures
4-Chloro-1,1,1-trifluorobutan-2-one serves as a strategic building block for a variety of complex molecules due to the presence of a highly electrophilic carbonyl group activated by the adjacent trifluoromethyl group, and a reactive carbon-chlorine bond. These features allow for a range of chemical transformations, leading to the synthesis of valuable fluorinated compounds.
The synthesis of fluorinated heterocycles is a major area of focus in medicinal chemistry, as these scaffolds are present in numerous pharmaceuticals. This compound is a key starting material for the preparation of certain trifluoromethyl-substituted heterocycles.
Pyrroles, Furans, and Pyridines: A thorough review of the scientific literature does not yield specific examples of the direct use of this compound in the synthesis of fluorinated pyrroles, furans, or pyridines. While general methods for the synthesis of these heterocycles from related fluorinated ketones exist, their direct application to this specific chlorinated precursor has not been extensively reported.
Pyrazoles: The reaction of 1,3-dicarbonyl compounds and their analogues with hydrazines is a classical and effective method for the synthesis of pyrazoles. This compound, possessing a reactive ketone and a displaceable chlorine atom, can be envisioned as a precursor to trifluoromethyl-substituted pyrazoles. For instance, its reaction with hydrazine (B178648) derivatives could proceed via initial condensation at the carbonyl group, followed by intramolecular cyclization and elimination to afford pyrazoles bearing a trifluoromethyl group and a chloromethyl substituent. A series of trifluoromethyl-containing pyrazole (B372694) compounds have been synthesized through the condensation of arylhydrazine derivatives with related fluorinated precursors. bibliomed.org The general reaction scheme for the synthesis of pyrazoles from a related trifluoromethylated precursor is shown below:
| Reactant 1 | Reactant 2 | Product | Reference |
| Arylhydrazine derivative | Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Trifluoromethyl-containing pyrazole | bibliomed.org |
The construction of carbocyclic and lactone frameworks containing a trifluoromethyl group is of interest for the development of new bioactive molecules.
Carbocycles: The scientific literature reviewed does not provide specific examples of the use of this compound for the direct synthesis of trifluoromethyl-bearing carbocycles. General strategies for the synthesis of such compounds from other fluorinated precursors have been developed, but their application to this specific ketone is not documented.
Lactones: The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters or lactones. wikipedia.orgorganic-chemistry.orgpurechemistry.orgnih.govyoutube.com In principle, this compound could undergo this oxidation to yield a corresponding lactone. However, a review of the available literature does not reveal specific studies on the Baeyer-Villiger oxidation of this particular compound. The migratory aptitude of the chloromethyl versus the trifluoromethyl group would be a key factor in determining the regioselectivity of such a reaction.
The synthesis of enantiomerically pure chiral amines and carbinols is of paramount importance in the pharmaceutical industry. The trifluoromethyl group can significantly influence the biological activity of these molecules.
Chiral Amines: The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov While this methodology is well-established for a variety of trifluoromethyl ketones, specific examples detailing the reductive amination of this compound to produce chiral amines are not extensively reported in the reviewed literature.
Chiral Carbinols: The asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols. ijprs.comnih.gov Various catalytic systems, including those based on chiral oxazaborolidines, have been developed for the enantioselective reduction of trifluoromethyl ketones. ijprs.comsigmaaldrich.com Although these methods are generally applicable, specific studies focusing on the asymmetric reduction of this compound to the corresponding chiral carbinol are not readily found in the current body of scientific literature.
Trifluoromethyl-containing olefins are versatile intermediates in organic synthesis, participating in a wide range of transformations to create more complex fluorinated molecules. The conversion of ketones to olefins is often achieved through reactions like the Wittig olefination. While the Wittig reaction is a general method for alkene synthesis from ketones, the literature does not provide specific examples of its application to this compound to generate trifluoromethyl olefins. researchgate.netnih.govresearchgate.netnih.govgoogle.comorganic-chemistry.org
Enantioselective Synthesis and Chiral Induction with Related Ketones
While specific enantioselective transformations of this compound are not widely documented, the broader class of trifluoromethyl ketones has been extensively studied in the context of asymmetric synthesis.
The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it an excellent substrate for various nucleophilic addition reactions. The development of catalytic asymmetric methods for these transformations allows for the stereocontrolled synthesis of chiral trifluoromethylated compounds.
Research has demonstrated the successful enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates, catalyzed by Takemoto-type thiourea (B124793) catalysts, to produce enantioenriched α-trifluoromethyl tertiary alcohols. rsc.org These reactions proceed under mild conditions with good to high yields and enantioselectivities.
Furthermore, organocatalytic asymmetric fluorination of α-chloroaldehydes has been shown to proceed with kinetic resolution, yielding α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org While not directly involving this compound, this highlights the potential for asymmetric transformations on related α-halo carbonyl compounds.
The following table summarizes enantioselective transformations of related trifluoromethyl ketones:
| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Cross-Aldol Reaction | Takemoto-type thiourea | Aryl ketone and heteroaromatic trifluoromethyl ketone hydrate (B1144303) | α-Trifluoromethyl tertiary alcohol | Good to high | rsc.org |
| Asymmetric Fluorination | Jørgensen–Hayashi catalyst | α-Chloroaldehyde | α-Chloro-α-fluoroaldehyde | High | beilstein-journals.org |
Applications of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a critical objective in drug discovery, as different enantiomers can exhibit vastly different biological activities. The stereoselective synthesis of molecules containing a trifluoromethyl-substituted stereocenter is of particular interest. Catalytic asymmetric synthesis provides an elegant and efficient means to achieve this, often employing chiral catalysts to control the stereochemical outcome of a reaction.
A significant challenge in this area is the creation of chiral centers adjacent to a trifluoromethyl group. Research has demonstrated powerful methods for the asymmetric synthesis of chiral α-trifluoromethyl ketones, which are key precursors to other chiral fluorinated molecules like β-trifluoromethyl alcohols. nih.gov One prominent strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides, which generates diverse α-trifluoromethyl ketones with high enantioselectivity. nih.gov These chiral ketones can then be reduced in a subsequent step to produce the corresponding alcohols with excellent control of the newly formed stereocenter, a process known as diastereoselective reduction. nih.gov
Another powerful technique is the palladium-catalyzed asymmetric allylation. This method has been successfully employed for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones. nih.gov This transformation creates a quaternary stereocenter—a carbon atom bonded to four different non-hydrogen groups—which is a challenging synthetic target. The reaction proceeds under mild conditions and effectively overcomes common side reactions like detrifluoroacetylation, allowing for the construction of a library of complex chiral trifluoromethyl ketones with good yields and high enantiomeric excess. nih.gov
Interactive Table: Catalytic Asymmetric Synthesis of Chiral Trifluoromethylated Ketones
| Catalytic System | Reaction Type | Product Type | Key Advantage |
|---|---|---|---|
| Nickel/Chiral Ligand | Asymmetric Reductive Trifluoroalkylation | Chiral α-Trifluoromethyl Ketones | High enantioselectivity and functional group compatibility. nih.gov |
While direct examples using this compound with traditional chiral auxiliaries are not extensively documented in seminal literature, the principles established by these catalytic methods are directly applicable. The ketone functionality of this compound could, in principle, be converted to a chiral enamine or enolate using a recoverable chiral auxiliary. This chiral intermediate would then direct the stereoselective reaction at the α-position, followed by removal of the auxiliary to yield a chiral product.
Stereoselective Access to Fluorinated Nitrogen Heterocycles
Nitrogen heterocycles are among the most common structural motifs found in pharmaceuticals and agrochemicals. nih.gov The introduction of a trifluoromethyl group into these rings can enhance metabolic stability, binding affinity, and cell permeability. This compound is an excellent starting material for the synthesis of valuable trifluoromethyl-substituted heterocycles, particularly pyrrolidines and pyrazoles. researchgate.netresearchgate.net
A classic and powerful method for synthesizing pyrrole (B145914) rings is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org The this compound can be elaborated into a trifluoromethyl-containing 1,4-dicarbonyl intermediate. This intermediate, upon reaction with an amine under acidic or neutral conditions, undergoes cyclization and dehydration to furnish a trifluoromethyl-substituted pyrrole. The reaction proceeds through the formation of a hemiaminal, which then cyclizes and eliminates water to form the aromatic pyrrole ring. rgmcet.edu.in
Furthermore, trifluoromethyl-substituted pyrrolidines, which are saturated five-membered nitrogen rings, can be synthesized using [3+2] cycloaddition reactions. researchgate.net This approach involves reacting a three-atom component with a two-atom component to build the five-membered ring in a controlled manner. The stereochemistry of the resulting pyrrolidine (B122466) can be influenced by the choice of starting materials and reaction conditions.
The versatility of trifluoromethyl ketones as precursors extends to other important heterocyclic systems. For example, they can be used to synthesize trifluoromethyl-substituted pyrazoles and 1,2,4-triazines through condensation reactions with hydrazine derivatives. researchgate.netnih.gov Depending on the reaction conditions and the specific structure of the ketone precursor, different regioisomers of the resulting heterocycles can be selectively obtained. nih.gov
Interactive Table: Synthesis of Trifluoromethylated Nitrogen Heterocycles
| Precursor Type | Reaction Name/Type | Heterocycle Formed | Key Reagent |
|---|---|---|---|
| Trifluoromethyl 1,4-Dicarbonyl | Paal-Knorr Synthesis | Pyrrole | Primary Amine/Ammonia organic-chemistry.orgrgmcet.edu.in |
| Trifluoromethyl Alkene/Imine | [3+2] Cycloaddition | Pyrrolidine | Azomethine Ylide researchgate.net |
| Trifluoroacetyl Compound | Cyclocondensation | Pyrazole | Hydrazine researchgate.netnih.gov |
Development of Fluorinated Synthons and Functionalized Intermediates
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is an archetypal fluorinated synthon, as it can be readily converted into a variety of more complex, functionalized intermediates. semanticscholar.org
One of the most useful transformations of this compound is its conversion into α,β-unsaturated trifluoromethyl ketones. This is typically achieved through an elimination reaction, where the hydrogen on the α-carbon and the chlorine on the β-carbon are removed to form a double bond. The resulting compound, 1,1,1-trifluorobut-3-en-2-one, is a powerful Michael acceptor and a versatile building block for the synthesis of more complex fluorinated molecules and heterocycles. semanticscholar.org
Alternatively, the chlorine atom can be substituted by other functional groups. For instance, reaction with ethanol (B145695) or sodium ethoxide can replace the chlorine with an ethoxy group, yielding 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. sigmaaldrich.com This enol ether is a highly valuable and widely used intermediate for synthesizing trifluoromethyl-substituted pyrazoles, a key structural motif in many pharmaceuticals. The reaction with a hydrazine derivative, for example, leads directly to the pyrazole core.
The development of these functionalized intermediates from a simple, commercially available starting material like this compound is a key strategy in synthetic organofluorine chemistry. It allows chemists to efficiently construct complex molecular architectures containing the crucial trifluoromethyl group.
Interactive Table: Functionalized Intermediates from this compound
| Starting Material | Reagent/Condition | Intermediate Formed | Classification | Subsequent Application |
|---|---|---|---|---|
| This compound | Base (e.g., Triethylamine) | 1,1,1-Trifluorobut-3-en-2-one | α,β-Unsaturated Ketone | Michael Additions, Heterocycle Synthesis semanticscholar.org |
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Chloro-1,1,1-trifluorobutan-2-one, a complete NMR analysis would include ¹H, ¹³C, and ¹⁹F NMR studies.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the case of this compound, the spectrum would be expected to show signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl group and the methylene protons adjacent to the chlorine atom. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the structure.
Despite a comprehensive search of scientific literature, specific experimental ¹H NMR data for this compound could not be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Specific experimental ¹³C NMR data for this compound were not found in the reviewed literature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Given the presence of a trifluoromethyl group (-CF₃), Fluorine-19 NMR (¹⁹F NMR) spectroscopy would be a critical technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of the fluorine atoms. A single signal would be expected for the three equivalent fluorine atoms of the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl ketone.
Detailed experimental ¹⁹F NMR research findings for this compound are not available in the public domain based on the conducted searches.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram would provide the retention time of the compound, indicating its volatility and interaction with the stationary phase, while the mass spectrometer would provide its mass spectrum. The mass spectrum would show the molecular ion peak, confirming the molecular weight, and a series of fragment ion peaks that are characteristic of the molecule's structure.
A search of available research did not yield any specific GC-MS data or applications for this compound.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is often coupled with liquid chromatography for the analysis of less volatile or thermally labile compounds. While this compound is likely volatile enough for GC-MS, APCI-MS could also be used for its analysis. APCI typically produces protonated molecules [M+H]⁺ or adduct ions, which helps in the determination of the molecular weight.
Specific research findings detailing the use of APCI-MS for the analysis of this compound were not found in the surveyed scientific databases.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable analytical technique for identifying the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique vibrational spectrum is generated, which corresponds to the specific bonds and their environments within the chemical structure. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional moieties: a carbonyl group (C=O), a trifluoromethyl group (-CF₃), a carbon-chlorine bond (C-Cl), and various carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds.
While a specific, experimentally verified IR spectrum for this compound is not publicly available in the searched databases, we can predict the expected regions of absorption based on established correlation tables for organic compounds.
Predicted Infrared Absorption Bands for this compound:
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1715 - 1740 | Strong |
| Trifluoromethyl (C-F) | Stretch | 1100 - 1350 | Strong, often multiple bands |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | Medium to Strong |
| Methylene (CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Methylene (CH₂) | C-H Bend | 1450 - 1470 | Medium |
| Carbon-Carbon (C-C) | Stretch | 1000 - 1250 | Weak to Medium |
The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration. The presence of the electron-withdrawing trifluoromethyl and chloro groups adjacent to the carbonyl group would likely shift this peak to a higher frequency (wavenumber) compared to a simple aliphatic ketone. The C-F stretching vibrations of the trifluoromethyl group are also expected to be very strong and would appear as one or more intense bands in the fingerprint region. The C-Cl stretching vibration would be observed at a lower frequency. The presence of these characteristic absorption bands would serve as a definitive confirmation of the principal functional groups within the this compound molecule.
X-ray Crystallography for Absolute Configuration and Stereochemical Assignment
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.
As of the latest literature search, a published crystal structure for this compound could not be located. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. However, if a suitable single crystal were to be grown, X-ray diffraction analysis would yield a wealth of structural information.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Theoretical and Computational Chemistry Investigations
Mechanistic Studies of Reaction Pathways and Transition States
Mechanistic studies are fundamental to understanding how a chemical reaction proceeds from reactants to products. For 4-Chloro-1,1,1-trifluorobutan-2-one, such studies would elucidate the step-by-step pathway of its reactions, for instance, in nucleophilic substitution or addition reactions.
Key Areas of Investigation:
Identification of Intermediates and Transition States: Computational methods can map out the potential energy surface of a reaction, identifying stable intermediates and high-energy transition states. For example, in a reaction with a nucleophile, calculations would determine the structure and energy of the transition state leading to the substitution of the chlorine atom or addition to the carbonyl group.
Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy for a particular reaction pathway can be determined. This information is crucial for predicting reaction rates and understanding which reaction pathways are more favorable.
Solvent Effects: The role of the solvent in influencing reaction mechanisms can be modeled. For a polar molecule like this compound, the solvent can significantly affect the stability of charged intermediates and transition states.
A computational study on α-haloketones, for instance, has shown that nucleophilic substitution and epoxidation can be competing reactions with comparable low activation energies. up.ac.za Similar investigations for this compound would provide valuable insights into its reactivity.
Computational Modeling of Electronic Structure and Reactivity
Computational modeling of the electronic structure provides a detailed picture of how electrons are distributed within a molecule. This is key to understanding its reactivity.
Parameters from Electronic Structure Calculations:
| Parameter | Description | Relevance to this compound |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. | The energy and location of the LUMO would indicate the most likely site for nucleophilic attack, which is expected to be the carbonyl carbon. The trifluoromethyl group and the chlorine atom would influence the energy of the LUMO. |
| Electrostatic Potential (ESP) Map | An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). | An ESP map would visually confirm the electrophilic nature of the carbonyl carbon and the regions of negative potential around the oxygen and halogen atoms. |
| Atomic Charges | These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of bonds. | The magnitude of the positive charge on the carbonyl carbon would be a quantitative indicator of its electrophilicity. |
The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the electronic properties and reactivity of the ketone. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Insights from Conformational Analysis and Molecular Dynamics:
Stable Conformers: For this compound, different rotational isomers (conformers) can exist due to rotation around the C-C single bonds. Computational methods can predict the geometries and relative energies of these conformers.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological target. These simulations provide insights into the flexibility of the molecule and its dynamic interactions. A theoretical study on fluorinated acetylcholine, for example, revealed how fluorination affects the conformational preferences of the molecule. nih.gov
Future Research Directions and Unresolved Challenges
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of highly functionalized molecules like 4-Chloro-1,1,1-trifluorobutan-2-one traditionally relies on methods that are often resource-intensive and generate significant waste. A major challenge lies in developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, particularly focusing on atom economy. primescholars.comrsc.org
Future research must prioritize the development of catalytic and direct functionalization methods. For instance, many existing protocols for producing trifluoromethyl ketones or α-chloroketones involve multiple steps and stoichiometric reagents. mdpi.comrsc.org A promising, more sustainable approach for the trifluoromethylation step could involve the direct use of fluoroform (HCF₃), a potent greenhouse gas and industrial byproduct. beilstein-journals.orgbeilstein-journals.orgnih.gov Developing a method to directly convert a suitable four-carbon precursor using HCF₃ and a subsequent direct α-chlorination would represent a significant advancement.
Current research often focuses on the direct α-halogenation of ketones, but these methods can lack selectivity and use hazardous reagents. mdpi.comorganic-chemistry.org Future methodologies could explore photocatalytic processes or the use of novel, recyclable halogenating agents to improve the environmental profile of the chlorination step. The ideal synthetic route would be a one-pot process starting from readily available precursors, maximizing the incorporation of all atoms from the reactants into the final product.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Route | Description | Advantages | Disadvantages/Challenges |
| Classical Multi-Step | Sequential acylation, trifluoromethylation, and chlorination of a butane (B89635) derivative. | Utilizes established, well-understood reactions. | Low atom economy, multiple purification steps, potential for hazardous reagents and byproducts. rsc.org |
| Convergent Synthesis | Coupling of a two-carbon trifluoromethyl-containing fragment with a two-carbon chloro-containing fragment. | Potentially shorter sequence. | Requires synthesis of specialized starting materials. |
| Direct Functionalization | Direct, one-pot trifluoromethylation and chlorination of a simple butanone derivative. | High potential atom economy, reduced waste. | Requires development of new, highly selective catalytic systems; currently unresolved. |
| Green Feedstock Route | Synthesis from bio-based precursors and utilization of greener reagents like HCF₃. beilstein-journals.orgbeilstein-journals.org | Sustainable, utilizes waste streams. | Technologically demanding, requires significant catalyst development. |
Exploration of Novel Reactivity and Cascade Transformations
The bifunctional nature of this compound, possessing two distinct electrophilic centers (the carbonyl carbon and the α-carbon), makes it a prime candidate for novel reactivity studies and the design of cascade reactions. mdpi.comnih.gov The strong electron-withdrawing effect of the trifluoromethyl group significantly activates the carbonyl group for nucleophilic attack, while the chlorine atom serves as a good leaving group for substitution reactions.
An unresolved challenge is to precisely control the chemoselectivity of reactions involving this compound. Future research should focus on developing conditions that allow for selective reaction at either the carbonyl carbon or the α-carbon. This could be achieved through careful selection of nucleophiles, catalysts, and reaction conditions.
Furthermore, the compound is an ideal substrate for designing cascade or domino reactions, where a single synthetic operation generates significant molecular complexity. For example, a reaction could be initiated by the addition of a nucleophile to the activated carbonyl group, followed by an intramolecular cyclization where another nucleophilic site on the attacking molecule displaces the chloride ion. nih.gov This strategy could provide rapid access to a variety of heterocyclic structures. The potential for [3+2] and [4+2] cycloaddition reactions, where the trifluoromethyl ketone acts as a reactive component, is another fertile ground for exploration, potentially leading to complex fluorinated carbocycles and heterocycles. mdpi.com
Table 2: Potential Reaction Pathways for Further Exploration
| Reactant Type | Potential Reaction | Expected Product Class | Research Goal |
| Dinucleophiles (e.g., Thiourea) | Hantzsch-type condensation | Trifluoromethyl-substituted Thiazoles | Develop efficient routes to fluorinated heterocycles. researchgate.net |
| Enolates/Enamines | Nucleophilic addition followed by cyclization | Functionalized Cyclopropanes or Furans | Investigate cascade reaction potential. nih.gov |
| Organometallic Reagents | Selective addition to the carbonyl | Chiral trifluoromethylated tertiary alcohols | Achieve high stereocontrol in C-C bond formation. |
| Dienes | Diels-Alder Cycloaddition | Fluorinated Cyclohexene derivatives | Explore utility in cycloaddition chemistry. mdpi.com |
Expansion of Applications in Catalysis and Complex Molecule Synthesis
The structural motifs present in this compound make it a highly valuable, yet underutilized, building block for synthesizing more complex molecules, particularly those with applications in medicinal chemistry and materials science. The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. rsc.orgnih.gov
A significant future direction is the use of this compound to synthesize novel fluorinated heterocyclic compounds like pyrazoles, oxazoles, and imidazoles, which are privileged structures in drug discovery. researchgate.net Its ability to introduce a CF₃-CO-CH₂-CH₂-Cl synthon opens pathways to molecules that are otherwise difficult to access.
Moreover, there is an opportunity to explore the role of trifluoromethyl ketones themselves as catalysts. Research has shown that certain trifluoromethyl ketones can catalyze reactions such as epoxidations. acs.org Future work could involve incorporating the this compound core into larger, peptide-based or polymer-supported structures to create novel, recyclable organocatalysts. The challenge will be to design systems where the chloro-substituent can be used to tether the catalytic unit or be replaced without interfering with the catalytic activity of the trifluoromethyl ketone moiety.
Table 3: Potential Applications in Complex Molecule Synthesis
| Target Molecule Class | Synthetic Strategy | Potential Significance |
| Fluorinated Bioactive Heterocycles | Condensation reactions with dinucleophiles. | Access to new drug candidates with enhanced properties. researchgate.netnih.gov |
| Complex Acyclic Fluorinated Chains | Iterative cross-coupling reactions at the chloro-position. | Building blocks for advanced materials and agrochemicals. |
| Chiral Trifluoromethyl Alcohols | Asymmetric reduction or addition to the ketone. | Key intermediates for enantiomerically pure pharmaceuticals. rsc.org |
| Polymer-Supported Organocatalysts | Grafting onto a polymer backbone via the chloro-group. | Development of recyclable and robust catalytic systems. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-1,1,1-trifluorobutan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves hydrochlorination of trifluoromethyl-substituted precursors. For example, vinylacetylene derivatives can react with HCl in the presence of CaCl₂·2H₂O at room temperature, followed by purification via fractional distillation (yield ~28%) . Critical parameters include temperature control (e.g., 103°C for acetal formation) and solvent selection to minimize side reactions. Post-synthesis, purity is validated using GC-MS and refractive index matching .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR/Raman Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and conformational isomers via temperature-dependent vibrational shifts .
- NMR : ¹H and ¹³C NMR resolve structural features, such as coupling between the chloro and trifluoromethyl groups. For example, ¹H NMR signals at δ 4.0–5.3 ppm correlate with adjacent CH₂ and CHCl groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (MW 158.53 g/mol) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : DSC/TGA to determine decomposition thresholds.
- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation.
- Moisture Tolerance : Karl Fischer titration for water content analysis.
Storage recommendations: inert atmosphere (N₂/Ar), amber glassware, and temperatures ≤4°C .
Advanced Research Questions
Q. What computational methods are suitable for predicting the rotational isomerism and barrier heights of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model rotational barriers around the C-Cl bond. Studies on analogous compounds (e.g., 4-chloro-1,2-butadiene) reveal barriers ~3–5 kcal/mol, validated via microwave spectroscopy . Conformational populations can be estimated using Boltzmann distributions based on calculated energy differences.
Q. How can contradictory data in spectroscopic assignments (e.g., overlapping IR bands) be resolved for this compound?
- Methodological Answer :
- Isotopic Labeling : Substitute ³⁵Cl with ³⁷Cl to isolate chlorine-sensitive vibrational modes.
- Matrix Isolation IR : Trapping the compound in argon matrices at 10 K reduces spectral broadening, enabling precise peak assignment .
- 2D-COSY NMR : Resolves coupling networks obscured in 1D spectra.
Q. What strategies optimize the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the carbonyl carbon.
- Catalysis : Lewis acids (e.g., BF₃·Et₂O) direct nucleophiles to the α-position by stabilizing transition states .
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., Cl substitution), while higher temperatures promote thermodynamic outcomes (e.g., CF₃ group reactions).
Q. How does the trifluoromethyl group influence the compound’s reactivity in comparison to non-fluorinated analogs?
- Methodological Answer : The -CF₃ group:
- Electron-Withdrawing Effect : Reduces electron density at the carbonyl, increasing susceptibility to nucleophilic attack.
- Steric Hindrance : Bulkier than -CH₃, altering reaction pathways (e.g., slower SN2 displacements).
Comparative studies with 4-chlorobutan-2-one show 10–20× faster acylation rates in fluorinated analogs due to enhanced electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
